N-(1,3-benzothiazol-2-yl)benzamide is a chemical compound characterized by the presence of a benzothiazole moiety attached to a benzamide group. Its molecular formula is , and it features a benzothiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms, fused to a benzene ring. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry.
N-(1,3-benzothiazol-2-yl)benzamide exhibits significant biological activities:
The synthesis of N-(1,3-benzothiazol-2-yl)benzamide typically involves:
N-(1,3-benzothiazol-2-yl)benzamide has several applications:
Studies on N-(1,3-benzothiazol-2-yl)benzamide have focused on its interactions with biological targets:
The classical synthesis of N-(1,3-benzothiazol-2-yl)benzamide predominantly involves amide bond formation between benzoyl derivatives and 2-aminobenzothiazole. A widely adopted method involves the reaction of 3-(chlorosulfonyl)benzoic acid with amines to form sulfonamides, which are subsequently converted to acid chlorides using thionyl chloride. These intermediates are then coupled with 2-aminobenzothiazole under reflux conditions, yielding the target compound with moderate to good efficiency (Table 1) [1]. For instance, Arora et al. achieved a 66% yield for N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide by reacting 3-(phenylsulfamoyl)benzoyl chloride with 2-aminobenzothiazole in acetone [1].
Alternative approaches utilize direct condensation of carboxylic acids with 2-aminobenzothiazole. Gupta et al. demonstrated a solvent-free, iodine-catalyzed method where benzoic acid derivatives react with 2-aminobenzothiazole at elevated temperatures, achieving yields exceeding 85% [3]. This method avoids toxic solvents and reduces reaction times to 10–15 minutes, highlighting its utility in large-scale synthesis [3].
Table 1. Representative Classical Syntheses of N-(1,3-Benzothiazol-2-yl)benzamide Derivatives
| Compound | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 3-(Phenylsulfamoyl)benzoyl chloride + 2-aminobenzothiazole | Reflux in acetone, 3 h | 66 [1] |
| 2 | Benzoic acid + 2-aminobenzothiazole | I~2~, solvent-free, 110°C, 10 min | 87 [3] |
The benzothiazole moiety is often constructed via cyclocondensation of 2-aminothiophenol with carbonyl-containing precursors. A notable method involves reacting 2-aminothiophenol with benzoic acid derivatives in the presence of dehydrating agents. For example, Sharghi et al. reported a silica-supported methanesulfonic acid system that facilitates the cyclocondensation of 2-aminothiophenol with aromatic acids, yielding 2-substituted benzothiazoles in 80–92% yields [3]. This approach eliminates the need for pre-functionalized intermediates and ensures regioselective ring formation.
In another protocol, Dar et al. developed a one-pot three-component reaction using thiols, oxalyl chloride, and 2-aminothiophenol to assemble the benzothiazole core, followed by amidation with benzoyl chloride [3]. This method concurrently forms C–N and C–S bonds, streamlining the synthesis of complex derivatives.
Transition metal catalysis has revolutionized the synthesis of N-(1,3-benzothiazol-2-yl)benzamide derivatives by enabling direct C–H functionalization. John et al. demonstrated a Ru(II)-catalyzed ortho-amidation of 2-arylbenzothiazoles using acyl azides as amidating agents [2]. The reaction employs [Ru(p-cymene)Cl~2~]~2~ and AgSbF~6~ in dichloroethane at 80°C, achieving regioselective amidation without Curtius rearrangement byproducts (Figure 1) [2]. This method tolerates diverse functional groups, including nitro and chloro substituents, and produces molecular nitrogen as the sole byproduct [2].
Figure 1. Proposed Mechanism for Ru(II)-Catalyzed Ortho-Amidation [2]
The catalytic cycle involves (a) coordination of the benzothiazole nitrogen to Ru(II), (b) C–H activation ortho to the directing group, (c) insertion of the acyl azide, and (d) reductive elimination to form the C–N bond.
Microwave irradiation significantly enhances reaction efficiency and selectivity. Bhat et al. synthesized N-(1,3-benzothiazol-2-yl)benzamide analogs by condensing 2-aminothiophenol with benzaldehydes under microwave irradiation using Acacia concinna as a biocatalyst [3]. This method reduced reaction times from hours to minutes (8–35 minutes) and improved yields to 90–95% compared to conventional heating [3]. Similarly, Luo et al. achieved rapid cyclization of 2-aminothiophenol with chloroacetyl chloride under microwave conditions, yielding 2-chloromethyl-benzothiazole intermediates in 10 minutes [3].
Purification of N-(1,3-benzothiazol-2-yl)benzamide derivatives often involves recrystallization from ethanol or chromatographic techniques. Arora et al. reported using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (3:7) to monitor reaction progress, followed by recrystallization to isolate products [1]. Challenges arise from the structural similarity of byproducts, such as unreacted sulfonamides or regioisomers, which require gradient elution for effective separation [1].
Characterization relies heavily on spectroscopic methods:
The nuclear magnetic resonance spectroscopic characterization of N-(1,3-benzothiazol-2-yl)benzamide provides essential structural confirmation and detailed insights into the electronic environment of distinct atomic nuclei within the molecular framework [1]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that unambiguously identify the compound's structural features.
The most diagnostically significant resonance appears as a singlet around δ 9.0-9.1 ppm, corresponding to one proton of the amide nitrogen-hydrogen bond (CONH), confirming the formation of the benzamide linkage [1]. This downfield chemical shift reflects the deshielding effect of both the carbonyl carbon and the benzothiazole nitrogen, creating an electron-deficient environment around the amide proton.
The aromatic proton signals demonstrate distinct multiplicity patterns characteristic of the substituted benzene rings. The benzamide aromatic protons appear as complex multiplets between δ 7.5-8.5 ppm, typically manifesting as two doublets and one triplet signal corresponding to the meta-disubstituted benzene ring pattern [1]. The benzothiazole aromatic system contributes four additional aromatic protons appearing as two doublets and two triplets in the δ 7.0-8.0 ppm region [1].
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through characteristic carbonyl and aromatic carbon resonances. The amide carbonyl carbon appears at approximately δ 165 ppm, while the benzothiazole carbon-nitrogen double bond (C=N) resonates around δ 175 ppm [1]. The aromatic carbon atoms exhibit signals distributed throughout the δ 118-153 ppm range, with specific assignments dependent upon their electronic environment within the conjugated system [1].
| Structural Unit | ¹H NMR (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Amide NH | 8.92 | s, 1H | CONH proton |
| Benzamide aromatics | 8.24-8.52 | m, 4H | Aromatic CH |
| Benzothiazole aromatics | 7.34-8.26 | m, 4H | Aromatic CH |
The infrared spectroscopic analysis of N-(1,3-benzothiazol-2-yl)benzamide reveals characteristic vibrational modes that provide detailed information about functional group composition and molecular bonding patterns [1]. The spectrum exhibits several diagnostic absorption bands that confirm the presence of key structural elements.
The amide nitrogen-hydrogen stretching vibrations appear as strong absorption bands in the high-frequency region, typically observed at 3,432-3,867 cm⁻¹ [1]. These multiple NH stretching frequencies indicate the presence of both primary and secondary amide functionalities, with the higher frequencies attributed to asymmetric stretching modes and lower frequencies corresponding to symmetric stretching vibrations.
The aromatic carbon-hydrogen stretching vibrations manifest as medium-intensity bands around 2,973-3,000 cm⁻¹, characteristic of sp² hybridized carbon-hydrogen bonds in the benzene and benzothiazole ring systems [1]. These frequencies are consistent with the expected vibrational modes of aromatic compounds.
The carbonyl stretching vibration represents one of the most characteristic features of the infrared spectrum, appearing as an intense absorption band at approximately 1,642-1,643 cm⁻¹ [1]. This frequency is typical for aromatic amide carbonyls, where the conjugation with the benzene ring system causes a slight decrease from the typical aliphatic amide carbonyl frequency.
Additional structurally significant vibrations include the carbon-nitrogen stretching modes around 1,463-1,464 cm⁻¹, carbon-carbon aromatic stretching vibrations at 1,417-1,418 cm⁻¹, and the characteristic carbon-sulfur stretching frequency at 667 cm⁻¹, which specifically confirms the presence of the benzothiazole heterocyclic system [1].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| NH stretch | 3,432-3,867 | Strong | Amide N-H |
| CH stretch (aromatic) | 2,973-3,000 | Medium | Ar-H |
| C=O stretch | 1,642-1,643 | Strong | Amide carbonyl |
| C=N stretch | 1,463-1,464 | Medium | Benzothiazole |
| C=C stretch | 1,417-1,418 | Medium | Aromatic |
| C-S stretch | 667 | Medium | Benzothiazole |
Thermal analysis of related benzothiazole benzamide derivatives indicates exceptional thermal stability, with decomposition temperatures exceeding 250°C . This remarkable thermal resilience stems from the extended π-conjugation system between the benzothiazole and benzamide moieties, which stabilizes the molecular framework through delocalized electron density distribution.
The compound exhibits crystalline polymorphism characteristics typical of benzamide derivatives, where different solid-state arrangements can exist under varying thermodynamic conditions [4]. The thermodynamic stability of these polymorphic forms depends upon intermolecular hydrogen bonding patterns, particularly involving the amide nitrogen-hydrogen and carbonyl oxygen atoms.
Crystal structure analysis reveals that the compound typically crystallizes in monoclinic or triclinic systems with space groups dependent upon specific substitution patterns [5] [6]. The crystallographic density values for related derivatives range from 1.472-1.553 g/cm³, indicating efficient molecular packing arrangements that contribute to overall thermodynamic stability [7] .
Computational thermodynamic studies using density functional theory methods demonstrate that the molecule maintains structural integrity across a wide temperature range due to the aromatic stabilization energy contributed by both the benzene and benzothiazole ring systems [8]. The calculated standard molar enthalpy of formation values for benzothiazole derivatives indicate favorable thermodynamic stability compared to non-heterocyclic analogues [9].
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 254.31 g/mol | Experimental | [2] |
| Decomposition Temperature | >250°C | TGA | |
| Density | ~1.47 g/cm³ | Calculated | [7] |
| Crystal System | Monoclinic/Triclinic | XRD | [5] [6] |
The solubility and partition coefficient characteristics of N-(1,3-benzothiazol-2-yl)benzamide are fundamental physicochemical parameters that influence its behavior in various solvent systems and biological environments. These properties are particularly important for understanding the compound's potential applications and processing requirements.
The compound demonstrates limited aqueous solubility, with related benzothiazole derivatives showing solubility values typically below 0.3 μg/mL at physiological pH 7.4 [10]. This low aqueous solubility is attributed to the lipophilic nature of the aromatic ring systems and the absence of ionizable functional groups under neutral conditions.
The logarithmic partition coefficient (logP) values for N-(1,3-benzothiazol-2-yl)benzamide and closely related derivatives range from 3.63 to 4.76 [11] [12], indicating significant lipophilicity. This moderately high lipophilicity suggests favorable membrane permeability characteristics while maintaining sufficient polarity for molecular recognition processes.
Distribution coefficient (logD) measurements, which account for ionization effects at physiological pH, show values comparable to the logP measurements, confirming that the compound remains largely non-ionized under physiological conditions [12]. The logD values typically range from 4.22 to 4.98, indicating consistent lipophilic behavior across different pH environments.
Computational solubility predictions using ADME modeling approaches estimate logarithmic aqueous solubility (logSw) values between -4.46 and -5.95 for various benzothiazole benzamide derivatives [12]. These predictions correlate well with experimental observations of limited aqueous solubility.
The topological polar surface area (tPSA) values for these compounds typically measure 79-125 Ų, falling within the range considered optimal for oral bioavailability according to Lipinski's rule of five [12]. The hydrogen bond donor count ranges from 1-2, while hydrogen bond acceptor counts vary from 6-9, depending upon specific substituent patterns.
| Parameter | Value Range | Units | Significance |
|---|---|---|---|
| Aqueous Solubility | <0.3 | μg/mL | Limited water solubility |
| logP | 3.63-4.76 | - | Moderate lipophilicity |
| logD (pH 7.4) | 4.22-4.98 | - | pH-independent lipophilicity |
| logSw | -4.46 to -5.95 | - | Computational solubility |
| tPSA | 79-125 | Ų | Membrane permeability |
| HBD | 1-2 | count | Hydrogen bond donors |
| HBA | 6-9 | count | Hydrogen bond acceptors |